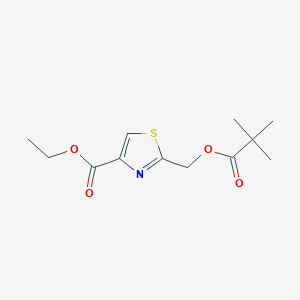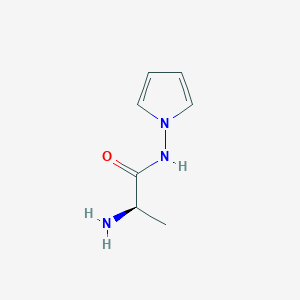![molecular formula C9H10ClNO2S B8353093 1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene](/img/structure/B8353093.png)
1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene
Übersicht
Beschreibung
1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene is an organic compound with the molecular formula C₉H₁₀ClNO₂S. It is characterized by the presence of a chloropropyl group, a sulfanyl group, and a nitrobenzene moiety. This compound is a yellow solid and is known for its unique chemical structure, which includes chlorine, nitro, and sulfanyl functional groups .
Vorbereitungsmethoden
The synthesis of 1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene can be achieved through organic synthesis reactions. One common method involves the reaction of 4-nitroaniline with 3-chloropropylsulfanyl chloride. The reaction typically occurs under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to maximize yield and minimize by-products. Safety measures are crucial during industrial production due to the toxic and hazardous nature of the reactants and products involved .
Analyse Chemischer Reaktionen
1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways involving sulfanyl and nitro groups. It may also be used in the development of biochemical assays.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene can be compared with other similar compounds, such as:
1-[(3-Chloropropyl)sulfanyl]-4-aminobenzene: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.
1-[(3-Chloropropyl)sulfanyl]-4-methylbenzene:
1-[(3-Chloropropyl)sulfanyl]-4-hydroxybenzene:
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H10ClNO2S |
|---|---|
Molekulargewicht |
231.70 g/mol |
IUPAC-Name |
1-(3-chloropropylsulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO2S/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 |
InChI-Schlüssel |
MVOSLEMJXLXACB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B8353070.png)


![2,4,8,10-Tetra-tert-butyl-6-chloro-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocine](/img/structure/B8353086.png)
![7-Methoxy-n-methylspiro[2h-1-benzopyran-2,4'-piperidine]-4(3h)-one](/img/structure/B8353104.png)


